N-Methyl vs. Primary Amine: Hydrogen-Bond Donor Count and Physicochemical Differentiation
The target compound 6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine (MW 183.64) differs from its primary amine analog 6-chloro-2-cyclopropylpyrimidin-4-amine (CAS 1311275-36-1, MW 169.61) by the presence of the N-methyl group, which reduces the hydrogen-bond donor count from 2 to 1 . In fragment-to-lead campaigns, reducing HBD count is a well-established strategy to improve membrane permeability, and the N-methyl modification has been shown in related pyrimidine PDE10A inhibitor series to enhance CNS exposure while retaining key hydrogen-bond acceptor interactions with the hinge region [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count and molecular weight |
|---|---|
| Target Compound Data | HBD = 1; MW = 183.64 g·mol⁻¹ |
| Comparator Or Baseline | 6-chloro-2-cyclopropylpyrimidin-4-amine: HBD = 2; MW = 169.61 g·mol⁻¹ |
| Quantified Difference | ΔHBD = −1; ΔMW = +14.03 g·mol⁻¹ |
| Conditions | Calculated from molecular formula (C8H10ClN3 vs. C7H8ClN3) |
Why This Matters
A lower HBD count is empirically correlated with improved passive membrane permeability and CNS penetration potential, a critical differentiator for procurement when the intended application involves intracellular or CNS targets.
- [1] Shipe WD, Sharik SS, Barrow JC, McGaughey GB, Theberge CR, Uslaner JM, Yan Y, Renger JJ, Smith SM, Coleman PJ, Cox CD. Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. J Med Chem, 2015, 58, 7888-7894. DOI: 10.1021/acs.jmedchem.5b00983. View Source
